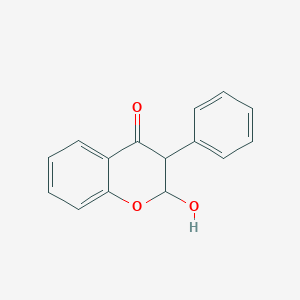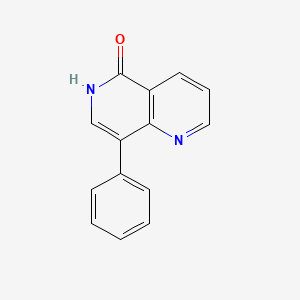
2-methylpropyl N-(4-bromophenyl)carbamate
Descripción general
Descripción
2-methylpropyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 4-bromophenyl group and the esterification occurs with isobutyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-bromophenyl-, isobutyl ester typically involves the reaction of 4-bromophenyl isocyanate with isobutyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of carbamic acid, 4-bromophenyl-, isobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
2-methylpropyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-bromophenyl carbamic acid and isobutyl alcohol.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 4-bromophenyl carbamic acid and isobutyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
2-methylpropyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, 4-bromophenyl-, isobutyl ester depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, 4-bromophenyl-, ethyl ester
- Carbamic acid, 4-bromophenyl-, methyl ester
- Carbamic acid, 4-bromophenyl-, propyl ester
Uniqueness
2-methylpropyl N-(4-bromophenyl)carbamate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-methylpropyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
RLWSHMZGSITDJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B8725866.png)









![1H-Benz[f]indene-1,3(2H)-dione](/img/structure/B8725928.png)
![Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B8725936.png)

